molecular formula C11H15ClN2O B13479866 N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride

N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride

Cat. No.: B13479866
M. Wt: 226.70 g/mol
InChI Key: SQESBGGIBAAXPL-UHFFFAOYSA-N
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Description

N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline scaffold. The reaction conditions often include acidic catalysts and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .

Scientific Research Applications

N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: It has shown promise in neuroprotection and the treatment of neurodegenerative diseases like Parkinson’s disease.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride involves its interaction with various molecular targets in the brain. It is believed to inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. Additionally, the compound has free radical scavenging properties and can antagonize the glutamatergic system, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit monoamine oxidase and scavenge free radicals makes it a promising candidate for neuroprotective therapies .

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-12-11(14)9-3-2-8-4-5-13-7-10(8)6-9;/h2-3,6,13H,4-5,7H2,1H3,(H,12,14);1H

InChI Key

SQESBGGIBAAXPL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(CCNC2)C=C1.Cl

Origin of Product

United States

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